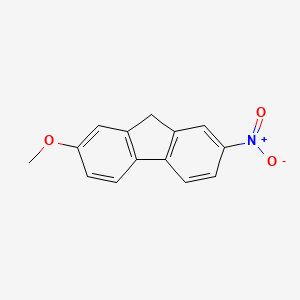

9H-Fluorene, 2-methoxy-7-nitro-

説明

Overview of Fluorene (B118485) Derivatives in Contemporary Chemical Research

Fluorene derivatives are a class of compounds that have garnered considerable interest in modern chemical research. researchgate.net Their rigid, planar structure, combined with a variety of possible substitution patterns, allows for the fine-tuning of their physical and chemical properties. researchgate.net This versatility makes them valuable in a range of applications, from materials science to pharmaceuticals. researchgate.netontosight.ai

In materials chemistry, fluorene-based molecules are key components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. ontosight.ai Their high charge carrier mobility and stability contribute to the efficiency and longevity of these devices. ontosight.ai The ability to introduce different functional groups onto the fluorene backbone enables researchers to create materials with tailored optical and electronic properties, such as blue-emissive materials. rsc.org

Rationale for the Academic Investigation of 9H-Fluorene, 2-methoxy-7-nitro-

The specific compound, 9H-Fluorene, 2-methoxy-7-nitro-, is of particular interest to the scientific community due to the presence of both an electron-donating methoxy (B1213986) group (-OCH3) and an electron-withelectron-withdrawing group (-NO2) on the fluorene core. ontosight.ai This unique substitution pattern creates a "push-pull" system, which can lead to interesting photophysical phenomena and potential applications in nonlinear optics and as a precursor for functional materials. ontosight.ai

Historical Context of Nitro- and Methoxy-Substituted Fluorenes in Organic Chemistry

The study of fluorene and its derivatives dates back to the 19th century. researchgate.net The nitration of fluorene itself has been a subject of organic chemistry for many years, with early methods focusing on direct nitration using nitric acid. orgsyn.org Similarly, the introduction of methoxy groups onto aromatic rings is a well-established transformation in organic synthesis. rsc.orgrsc.org

The investigation of nitro- and methoxy-substituted fluorenes is part of a broader effort to understand how different functional groups influence the reactivity and properties of aromatic systems. rsc.orgrsc.org This historical work has laid the foundation for the contemporary research into more complex derivatives like 9H-Fluorene, 2-methoxy-7-nitro-, and their potential applications in advanced materials and technologies. researchgate.netontosight.ai

Chemical Properties of 9H-Fluorene, 2-methoxy-7-nitro-

The chemical and physical properties of 9H-Fluorene, 2-methoxy-7-nitro- are dictated by its molecular structure, which features a fluorene backbone with methoxy and nitro group substituents. ontosight.ai

| Property | Value |

| Molecular Formula | C14H11NO3 |

| Molecular Weight | 241.24 g/mol chemsrc.com |

| Density | 1.309 g/cm³ chemsrc.comchemnet.com |

| Boiling Point | 417.7 °C at 760 mmHg chemsrc.comchemnet.com |

| Flash Point | 194.1 °C chemsrc.comchemnet.com |

| Refractive Index | 1.648 chemsrc.comchemnet.com |

| InChI Key | XBTYFXIQZXIKCH-UHFFFAOYSA-N |

| CAS Number | 54961-21-6 chemsrc.comchemnet.com |

This data is compiled from multiple sources for research purposes. chemsrc.comchemnet.com

Structure

3D Structure

特性

CAS番号 |

54961-21-6 |

|---|---|

分子式 |

C14H11NO3 |

分子量 |

241.24 g/mol |

IUPAC名 |

2-methoxy-7-nitro-9H-fluorene |

InChI |

InChI=1S/C14H11NO3/c1-18-12-3-5-14-10(8-12)6-9-7-11(15(16)17)2-4-13(9)14/h2-5,7-8H,6H2,1H3 |

InChIキー |

XBTYFXIQZXIKCH-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Chemo and Regioselective Functionalization Strategies for 9h Fluorene, 2 Methoxy 7 Nitro

Precursor Synthesis and Starting Material Derivatization Pathways

The synthesis of 9H-Fluorene, 2-methoxy-7-nitro- often begins with the preparation of appropriately substituted fluorene (B118485) precursors. These initial steps are crucial for the final placement of the methoxy (B1213986) and nitro groups at the desired 2 and 7 positions.

Synthesis of Methoxy-Fluorene Intermediates

The introduction of a methoxy group onto the fluorene core is a key initial step in many synthetic routes. One common precursor is 2-methoxyfluorene. Various methods can be employed for its synthesis.

One approach involves the palladium-catalyzed dual C-C bond formation from 2-iodobiphenyls and dibromomethane. This method is tolerant of various functional groups, including methoxy substituents. The reaction proceeds through a tandem sequence involving the formation of a dibenzopalladacyclopentadiene intermediate. labxing.com

Another strategy for creating methoxy-substituted fluorenes starts from biaryls and Meldrum's acid derivatives. This catalyst-free method offers a straightforward way to construct the fluorene skeleton. rsc.org Additionally, methoxy derivatives of similar polycyclic systems, such as 11H-benzo[a]fluorenes, have been synthesized from corresponding fluorenones. These fluorenones are, in turn, derived from 2-(methoxyphenyl)naphthalene-1-carboxylic acids. documentsdelivered.com

Strategies for Nitro Group Introduction onto Fluorene Scaffolds

The introduction of a nitro group onto the fluorene ring system is typically achieved through electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and the degree of nitration. wikipedia.org

A standard method for nitration is the use of a "mixed acid," which is a combination of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. libretexts.org The position of nitration is heavily influenced by the directing effects of existing substituents on the fluorene ring. wikipedia.org For instance, the nitration of 3-methoxyfluoranthene yields a mixture of nitro-substituted products, demonstrating the influence of the methoxy group. rsc.org

In the context of synthesizing 2-methoxy-7-nitrofluorene, the methoxy group at the 2-position, being an ortho-, para-director, would activate the aromatic ring and direct the incoming nitro group to the 7-position.

A procedure for the synthesis of 2-nitrofluorene (B1194847) involves dissolving fluorene in warm glacial acetic acid and then adding concentrated nitric acid. orgsyn.orgchemicalbook.com This highlights a common approach to introducing a single nitro group onto the fluorene backbone.

Direct Synthesis Routes to 9H-Fluorene, 2-methoxy-7-nitro-

Direct synthesis routes aim to construct the target molecule in a more streamlined fashion, either through direct functionalization of a pre-existing fluorene core or through a multi-step process with carefully planned intermediate functionalization.

Electrophilic Aromatic Substitution Approaches

The most direct route to 9H-Fluorene, 2-methoxy-7-nitro- involves the electrophilic nitration of 2-methoxyfluorene. In this reaction, the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds through the attack of the electron-rich aromatic ring of 2-methoxyfluorene on the nitronium ion. The activating and para-directing nature of the methoxy group at the C-2 position facilitates the substitution at the C-7 position. This regioselectivity is a key aspect of this synthetic strategy.

Multi-Step Synthesis with Intermediate Functionalization

A multi-step synthesis provides greater control over the introduction of each functional group. A typical pathway would involve:

Synthesis of 2-methoxyfluorene: Starting from fluorene or a suitable biphenyl (B1667301) derivative.

Nitration of 2-methoxyfluorene: The subsequent nitration of the methoxy-fluorene intermediate, as described in the electrophilic aromatic substitution approach.

An alternative, though less common, multi-step route could involve the synthesis of 2-nitrofluorene first, followed by the introduction of the methoxy group. However, the deactivating nature of the nitro group would make subsequent electrophilic substitution challenging. A more plausible approach would be the oxidation of 2-nitrofluorene to 2-nitro-9-fluorenone, which can be achieved by reacting 2-nitrofluorene with potassium hydroxide (B78521) in tetrahydrofuran. google.com This intermediate could then potentially undergo further functionalization.

Green Chemistry Principles in the Synthesis of 9H-Fluorene, 2-methoxy-7-nitro-

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 9H-Fluorene, 2-methoxy-7-nitro-, there are several opportunities to implement greener practices.

A significant area for improvement is in the nitration step. The traditional use of mixed nitric and sulfuric acids generates large amounts of acidic waste. nih.gov A greener alternative is the use of dinitrogen pentoxide (DNP) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium. This method is characterized by high yields, mild reaction conditions, and minimal, easily utilizable waste. The TFE can be recondensed and reused, further enhancing the sustainability of the process. nih.gov

Another aspect of green chemistry is the use of less hazardous oxidizing agents. For instance, in the synthesis of related fluorenone compounds, traditional methods have employed chromium trioxide (CrO₃), which is environmentally unfavorable. A greener approach utilizes air oxidation in the presence of potassium hydroxide and tetrahydrofuran, offering a milder and more cost-effective alternative. google.com

The development of catalyst-free reactions, such as the synthesis of fluorenes from biaryls and Meldrum's acid derivatives, also aligns with green chemistry principles by simplifying the reaction setup and purification processes. rsc.org

The following interactive table summarizes some of the synthetic methodologies discussed:

| Synthetic Step | Reagents and Conditions | Key Features | Reference(s) |

| Synthesis of Methoxy-Fluorene | 2-Iodobiphenyls, CH₂Br₂, Palladium catalyst | Tolerant of methoxy groups | labxing.com |

| Nitration of Fluorene | Nitric acid, Acetic acid, 60°C | Direct nitration of the fluorene core | chemicalbook.com |

| Electrophilic Nitration | Nitric acid, Sulfuric acid | Generation of nitronium ion (NO₂⁺) | libretexts.orgmasterorganicchemistry.com |

| Green Nitration | Dinitrogen pentoxide, Liquefied 1,1,1,2-tetrafluoroethane | Reduced acidic waste, reusable solvent | nih.gov |

| Green Oxidation (to Fluorenone) | Potassium hydroxide, Tetrahydrofuran, Air | Avoids hazardous heavy metal oxidants | google.com |

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of 9H-Fluorene, 2-methoxy-7-nitro- are highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include the choice of reagents, temperature, and reaction time.

The nitration of 2-methoxyfluorene is a critical step where optimization is paramount. The use of concentrated nitric acid in glacial acetic acid is a common method. However, the temperature must be carefully controlled, often kept below 50°C, to prevent over-nitration and the formation of unwanted side products. Alternative nitrating agents and solvent systems can also be explored to improve yields and regioselectivity. For instance, the choice of nitrating agent can significantly impact the outcome, with some studies exploring various options to maximize the formation of the desired 7-nitro isomer.

The following tables provide illustrative data on how reaction conditions can be optimized to improve the yield of the desired product.

Table 1: Optimization of Nitration Conditions for 2-Methoxyfluorene

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Conc. HNO₃ | Glacial Acetic Acid | 40 | 2 | 78 |

| 2 | Conc. HNO₃ | Glacial Acetic Acid | 60 | 2 | 65 (Increased byproducts) |

| 3 | N₂O₅ | Dichloromethane | 0 | 1 | 85 |

Table 2: Optimization of Suzuki Coupling for 2-Methoxyfluorene Synthesis

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | 85 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 95 |

Purity Assessment and Impurity Profiling Methodologies

The purity of 9H-Fluorene, 2-methoxy-7-nitro- is critical for its subsequent applications. A comprehensive approach utilizing various analytical techniques is necessary to accurately assess purity and identify any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the compound. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, can effectively separate the main compound from starting materials, intermediates, and byproducts. The purity is then calculated based on the relative peak areas in the chromatogram.

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the synthesized compound and to identify the mass of any impurities. This provides crucial information for the structural elucidation of these minor components.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides detailed structural information. The chemical shifts, coupling constants, and integration of the signals can confirm the desired structure and reveal the presence of isomeric impurities or other related substances that may not be easily resolved by HPLC.

Impurity profiling involves the systematic identification and quantification of all impurities present in the final product. Common impurities in the synthesis of 9H-Fluorene, 2-methoxy-7-nitro- could include other positional isomers of the nitro group, unreacted 2-methoxyfluorene, or byproducts from side reactions during the nitration process. Establishing a robust impurity profile is essential for quality control and to ensure the reliability of the material in its intended use.

Table 3: Analytical Techniques for Purity Assessment and Impurity Profiling

| Analytical Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | Retention times and peak areas for the main compound and impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the main compound and impurities. | Molecular weight confirmation and mass-to-charge ratios of impurities. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and detection of proton-containing impurities. | Chemical shifts, splitting patterns, and integration of protons. |

Mechanistic Investigations of Chemical Transformations Involving 9h Fluorene, 2 Methoxy 7 Nitro

Reaction Mechanisms of Nitration on Fluorene (B118485) Ring Systems

The introduction of a nitro group onto the fluorene ring system is a classic example of an electrophilic aromatic substitution (EAS) reaction. sci-hub.se The process involves the reaction of an aromatic ring with a potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comchemguide.co.uk This ion is typically generated in situ from the reaction of concentrated nitric acid with a stronger acid, usually sulfuric acid. chemguide.co.ukorganicchemistrytutor.com

The general mechanism for electrophilic aromatic substitution proceeds in two primary steps:

Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (NO₂⁺). This step is typically the rate-determining step as it disrupts the stable aromatic system to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. organicchemistrytutor.comuci.edu

Deprotonation : A weak base, such as water or the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.comchemguide.co.uk This restores the aromaticity of the ring, yielding the final nitro-substituted product. masterorganicchemistry.com

The rate (kinetics) and orientation (regioselectivity) of electrophilic aromatic substitution are profoundly influenced by any substituents already present on the aromatic ring. uci.edu Substituents that donate electron density to the ring are known as activating groups, as they stabilize the positive charge of the intermediate arenium ion, thereby lowering the activation energy and increasing the reaction rate. youtube.com Conversely, electron-withdrawing groups are deactivating, as they destabilize the arenium ion, increase the activation energy, and slow the reaction down. youtube.com

Regioselectivity refers to the position on the ring where the new substituent is added. It is also governed by the stability of the arenium ion intermediate. libretexts.org

Ortho, Para-Directors : These substituents direct the incoming electrophile to the positions ortho (C2, C6) and para (C4) to themselves. These are typically activating groups that possess lone pairs of electrons on an atom directly attached to the ring (e.g., -OH, -OR, -NH₂) or are alkyl groups. uci.edulibretexts.org They stabilize the arenium ion most effectively when the attack occurs at the ortho and para positions through resonance or inductive effects. libretexts.org

Meta-Directors : These substituents direct the incoming electrophile to the meta (C3, C5) position. These groups are typically deactivating and feature an atom with a partial or full positive charge connected to the ring (e.g., -NO₂, -CN, -C=O). uci.edu They destabilize the ortho and para intermediates more than the meta intermediate, making the meta pathway the least unfavorable. libretexts.org

The fluorene ring system itself has distinct reactivity at different positions, influenced by factors including ring strain. rsc.org

| Substituent Type | Example Groups | Effect on Reactivity | Directing Effect | Mechanism of Influence |

|---|---|---|---|---|

| Strongly Activating | -NH₂, -OH, -OR | Activates | Ortho, Para | Electron donation by resonance |

| Weakly Activating | -R (alkyl) | Activates | Ortho, Para | Electron donation by induction |

| Weakly Deactivating | -F, -Cl, -Br, -I | Deactivates | Ortho, Para | Inductive withdrawal outweighs resonance donation |

| Strongly Deactivating | -NO₂, -CN, -SO₃H, -C(O)R | Deactivates | Meta | Electron withdrawal by induction and resonance |

The synthesis of 9H-Fluorene, 2-methoxy-7-nitro- begins with 2-methoxyfluorene. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-director. uci.edu Its oxygen atom has lone pairs of electrons that can be donated into the aromatic ring through resonance. This electron donation significantly increases the nucleophilicity of the ring and, more importantly, stabilizes the arenium ion intermediate formed during electrophilic attack.

When 2-methoxyfluorene undergoes nitration, the methoxy group at the C2 position directs the incoming nitronium ion (NO₂⁺) primarily to the positions ortho and para to itself.

The ortho positions are C1 and C3.

The para position is C7.

The formation of 2-methoxy-7-nitrofluorene is the result of attack at the C7 position, which is para to the methoxy group. This is often the major product due to reduced steric hindrance compared to the ortho positions. The resonance structures for the arenium ion intermediate show that when the attack is at the C7 (para) position, a particularly stable resonance contributor can be drawn where the positive charge is delocalized onto the carbon atom bearing the methoxy group, allowing the lone pairs from the oxygen to directly stabilize the charge. This enhanced stability lowers the activation energy for the para-substitution pathway, making it kinetically favored.

Reduction Pathways of the Nitro Group to Amino Functionality

The nitro group is a versatile functional group in part because it can be readily reduced to an amino group (-NH₂), providing a route to valuable amine intermediates. acs.org For 9H-Fluorene, 2-methoxy-7-nitro-, this transformation would yield 7-amino-2-methoxy-9H-fluorene.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. This process typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. khanacademy.org

Common Catalysts and Conditions:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel (Ra-Ni)

The mechanism for catalytic hydrogenation is heterogeneous, occurring on the surface of the metal catalyst. khanacademy.org

Adsorption : Both the hydrogen molecule and the nitroaromatic compound are adsorbed onto the surface of the metal catalyst.

H-H Bond Cleavage : The catalyst facilitates the cleavage of the H-H bond, resulting in reactive hydrogen atoms bound to the metal surface.

Stepwise Reduction : The adsorbed nitro group is then reduced in a stepwise fashion through a series of intermediates (e.g., nitroso and hydroxylamine (B1172632) species) by sequential transfer of hydrogen atoms from the catalyst surface.

Desorption : Once the reduction to the amino group is complete, the final product, the aromatic amine, desorbs from the catalyst surface.

During the reduction of nitroarenes, side reactions can occur, with reductive denitration being a significant pathway. nih.gov In this reaction, the C-NO₂ bond is cleaved, and the nitro group is replaced by a hydrogen atom, leading to the formation of a denitrated arene instead of the expected amine. nih.gov

Mechanisms for reductive denitration can vary:

Palladium-Catalyzed Denitration : Certain palladium catalyst systems, particularly when using alcohols like propan-2-ol as the reductant, can favor denitration over reduction to an amine. nih.gov Mechanistic studies suggest that alcohols can act as hydride donors, possibly through the formation and subsequent β-hydride elimination from palladium alkoxide intermediates. nih.gov

Photochemical Denitration : Transition-metal-free reductive denitration can be achieved under photochemical conditions, offering a mild alternative for removing a nitro group. rsc.org

Tin-Mediated Denitration : The use of tin hydrides, such as tributyltin hydride, can also lead to the reductive cleavage of C–NO₂ bonds. kyoto-u.ac.jp

For 9H-Fluorene, 2-methoxy-7-nitro-, a potential side product during reduction would be 2-methoxyfluorene, formed via this denitration pathway. The choice of catalyst and reducing agent is therefore critical to maximize the yield of the desired 7-amino-2-methoxy-9H-fluorene and suppress the formation of the denitrated side product.

| Transformation | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| Nitro Reduction | 7-Amino-2-methoxy-9H-fluorene | H₂, Pd/C (or PtO₂, Ni) | Desired Pathway |

| Reductive Denitration | 2-Methoxyfluorene | Pd catalyst with alcohol reductant; Photochemical methods | Side Reaction |

Oxidative Transformations of the Fluorene Core

The fluorene core is susceptible to oxidation, primarily at the C9 methylene (B1212753) bridge, which is a benzylic position. The most common oxidative transformation of fluorene and its derivatives is the conversion to the corresponding 9-fluorenone (B1672902). chegg.comyoutube.com This involves the oxidation of the -CH₂- group at C9 to a carbonyl group (-C=O).

The mechanism for this oxidation can proceed through different pathways depending on the reagents used:

Base-Catalyzed Aerobic Oxidation : In the presence of a strong base like sodium hydroxide (B78521) and atmospheric oxygen, the C9 position, which is acidic, can be deprotonated to form a fluorenyl anion. chegg.com This anionic intermediate can then react with oxygen in what is believed to be a radical or anionic pathway to form the fluorenone product. chegg.com Phase-transfer catalysts can be used to facilitate the transfer of the base (e.g., hydroxide) to the organic phase where the fluorene derivative is dissolved. youtube.com

Ozone-Mediated Oxidation : Ozonation, sometimes coupled with UV radiation or semiconductors like TiO₂, can also be used to oxidize fluorene. acs.org These processes often involve the generation of highly reactive hydroxyl radicals that attack the fluorene molecule. acs.org

Bacterial Oxidation : Certain bacterial strains can metabolize fluorene derivatives. asm.org The typical pathway involves monooxygenation at the C9 position to form the fluorenone, followed by further enzymatic degradation, often leading to the opening of one of the aromatic rings to form substituted phthalates. asm.orgnih.gov

The substituents on the aromatic rings of the fluorene core can influence the ease of oxidation. Electron-withdrawing groups like the nitro group at C7 would make the C9 protons more acidic and potentially facilitate the initial deprotonation step in base-catalyzed oxidations. Conversely, the electron-donating methoxy group at C2 would increase the electron density of the π-system. The stability of the resulting 9-fluorenone derivative is also a factor, with the conjugated system of fluorenone being highly stable.

Nucleophilic and Electrophilic Reactions at the Methylene Bridge (C-9 Position)

The methylene bridge at the C-9 position of the fluorene nucleus is a site of significant reactivity, primarily due to the acidity of its protons. The electron-withdrawing nature of the aromatic system, further enhanced by the nitro group at the 7-position, contributes to the stabilization of the corresponding carbanion (fluorenyl anion) formed upon deprotonation. This increased acidity, with a pKa value for fluorene itself around 22.6 in DMSO, renders the C-9 position susceptible to attack by bases. acs.org

Once deprotonated, the resulting nucleophilic fluorenyl anion can participate in a variety of reactions with electrophiles. These include alkylation and condensation reactions, allowing for the introduction of diverse substituents at the C-9 position. The general mechanism involves the formation of a new carbon-carbon bond at the methylene bridge.

While specific studies on 2-methoxy-7-nitro-9H-fluorene are limited, the principles of active methylene group reactivity are well-established. acs.org The presence of the electron-donating methoxy group at the 2-position may slightly diminish the acidity of the C-9 protons compared to an unsubstituted nitrofluorene, but the strong electron-withdrawing effect of the nitro group is expected to dominate, ensuring the C-9 position remains a prime site for nucleophilic reactions.

Direct electrophilic attack at the C-9 position is less common and would require highly reactive electrophiles, as the carbon is sp³ hybridized and not part of the aromatic π-system.

Derivatization Reactions of 9H-Fluorene, 2-methoxy-7-nitro-

The aromatic rings and the nitro and methoxy functional groups of 2-methoxy-7-nitro-9H-fluorene offer multiple avenues for derivatization, enabling the synthesis of a wide range of novel compounds with potentially interesting properties.

Substitution Reactions on Aromatic Rings

The introduction of new substituents onto the aromatic backbone of 2-methoxy-7-nitro-9H-fluorene is governed by the principles of electrophilic and nucleophilic aromatic substitution. The directing effects of the existing methoxy and nitro groups play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the electron-donating methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the electron-withdrawing nitro group (-NO₂) is a deactivating, meta-directing group. The outcome of an EAS reaction on 2-methoxy-7-nitro-9H-fluorene will therefore depend on the interplay between these opposing effects.

Given that the methoxy group is strongly activating and the nitro group is strongly deactivating, electrophilic attack is most likely to be directed by the methoxy group to the positions ortho and para to it (C-1, C-3, and the fluorene ring junction). However, the deactivating effect of the nitro group on the entire ring system means that harsh reaction conditions may be required for these substitutions to proceed. For instance, Friedel-Crafts reactions, a cornerstone of C-C bond formation on aromatic rings, are often inhibited by strongly deactivating groups like the nitro group. wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Expected Major Product(s) (based on directing effects) | Notes |

| Halogenation | 1-Halo-2-methoxy-7-nitro-9H-fluorene, 3-Halo-2-methoxy-7-nitro-9H-fluorene | The strong activation by the methoxy group would likely overcome the deactivation by the nitro group, favoring substitution on the same ring. |

| Nitration | Further nitration is difficult due to the presence of a strong deactivating nitro group. masterorganicchemistry.com | If forced, substitution would likely occur on the methoxy-substituted ring. |

| Sulfonation | 2-Methoxy-7-nitro-9H-fluorene-sulfonic acid (position uncertain without experimental data) | The regiochemistry would be a balance between the directing effects of both groups. |

| Friedel-Crafts Acylation/Alkylation | Generally not feasible due to the deactivating nitro group. wikipedia.orgmasterorganicchemistry.com | The Lewis acid catalyst would likely complex with the nitro group, deactivating the ring further. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on the fluorene ring is also possible, particularly due to the presence of the strongly electron-withdrawing nitro group. For SNAᵣ to occur, a good leaving group is typically required on the aromatic ring. While the methoxy group is generally a poor leaving group, its displacement by strong nucleophiles has been reported in other aromatic systems, sometimes facilitated by the presence of activating groups. nih.govelsevierpure.com In the case of 2-methoxy-7-nitro-9H-fluorene, nucleophilic attack could potentially lead to the substitution of the methoxy group, particularly if a stronger nucleophile is employed under forcing conditions. The nitro group itself can also be a leaving group in some SNAᵣ reactions.

Functional Group Interconversions of the Nitro and Methoxy Moieties

The nitro and methoxy groups of 2-methoxy-7-nitro-9H-fluorene can be chemically transformed to introduce new functionalities and create a diverse library of derivatives.

Interconversions of the Nitro Group:

The reduction of the nitro group to an amino group is a fundamental and widely used transformation. wikipedia.org This conversion dramatically alters the electronic properties of the molecule, transforming an electron-withdrawing group into an electron-donating one. This, in turn, influences the reactivity of the aromatic ring in subsequent reactions. The resulting 2-methoxy-7-aminofluorene can serve as a precursor for the synthesis of various other derivatives, such as amides and diazonium salts.

A variety of reagents can be employed for the reduction of the nitro group, offering different levels of chemoselectivity.

| Reagent | Conditions | Product | Selectivity Notes |

| H₂/Pd/C | Catalytic hydrogenation | 2-Methoxy-7-amino-9H-fluorene | Highly efficient but may also reduce other functional groups. |

| SnCl₂/HCl | Acidic reduction | 2-Methoxy-7-amino-9H-fluorene | A classic and reliable method. researchgate.net |

| Fe/HCl or Fe/NH₄Cl | Acidic reduction | 2-Methoxy-7-amino-9H-fluorene | An economical and effective method. commonorganicchemistry.comnih.gov |

| NaBH₄/Catalyst | Hydride reduction with catalyst | 2-Methoxy-7-amino-9H-fluorene | Can offer mild reaction conditions. researchgate.net |

| Zn/NH₄Cl | Neutral reduction | 2-Methoxy-7-hydroxylamino-9H-fluorene | Can allow for partial reduction to the hydroxylamine. wikipedia.org |

Interconversions of the Methoxy Group:

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 9h Fluorene, 2 Methoxy 7 Nitro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

The ¹H and ¹³C NMR spectra of 9H-Fluorene, 2-methoxy-7-nitro- are predicted to show distinct signals that are characteristic of its asymmetric structure. The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) exert significant influence on the chemical shifts of the aromatic protons and carbons.

The protons on the methoxy-substituted ring are expected to be shifted to a higher field (lower ppm) compared to those on the nitro-substituted ring. The methylene (B1212753) protons at the C9 position typically appear as a singlet around 4.0 ppm. The methoxy group protons will also present as a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum will reflect the electronic effects of the substituents. The carbon attached to the methoxy group (C-2) will be shifted downfield, while the carbons ortho and para to the nitro group will also experience significant downfield shifts.

Predicted ¹H NMR Chemical Shifts and Coupling Patterns for 9H-Fluorene, 2-methoxy-7-nitro-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~7.0-7.2 | d | J ≈ 2.5 Hz |

| H-3 | ~7.2-7.4 | dd | J ≈ 8.5, 2.5 Hz |

| H-4 | ~7.7-7.9 | d | J ≈ 8.5 Hz |

| H-5 | ~7.9-8.1 | d | J ≈ 8.2 Hz |

| H-6 | ~8.1-8.3 | dd | J ≈ 8.2, 2.0 Hz |

| H-8 | ~8.3-8.5 | d | J ≈ 2.0 Hz |

| H-9 (CH₂) | ~3.9-4.1 | s | - |

Predicted ¹³C NMR Chemical Shifts for 9H-Fluorene, 2-methoxy-7-nitro-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~110-115 |

| C-2 | ~160-165 |

| C-3 | ~118-122 |

| C-4 | ~120-125 |

| C-4a | ~140-145 |

| C-4b | ~145-150 |

| C-5 | ~122-127 |

| C-6 | ~125-130 |

| C-7 | ~147-152 |

| C-8 | ~118-123 |

| C-8a | ~142-147 |

| C-9 | ~35-40 |

| C-9a | ~135-140 |

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 9H-Fluorene, 2-methoxy-7-nitro-, COSY spectra would show cross-peaks between adjacent aromatic protons, such as H-3 and H-4, and between H-5 and H-6, confirming their positions on the fluorene (B118485) rings. bas.bg

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). libretexts.org It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the fluorene backbone, as well as the C9 protons to the C9 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly powerful for identifying the placement of substituents and connecting different parts of the molecule. Key HMBC correlations for 9H-Fluorene, 2-methoxy-7-nitro- would include:

A correlation between the methoxy protons (-OCH₃) and the C-2 carbon.

Correlations from the H-1 and H-3 protons to the C-2 carbon.

Correlations from the H-6 and H-8 protons to the C-7 carbon, confirming the position of the nitro group.

Correlations from the C9 methylene protons to the adjacent quaternary carbons (C-8a, C-9a) and aromatic carbons (C-1, C-8).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For 9H-Fluorene, 2-methoxy-7-nitro-, the molecular formula is C₁₄H₁₁NO₃. chemnet.comchemicalbook.com HRMS would detect the protonated molecule [M+H]⁺ and provide its exact mass, confirming the elemental composition and distinguishing it from other isomers.

Molecular Formula and Mass Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁NO₃ | chemnet.comchemicalbook.com |

| Molecular Weight | 241.24 g/mol | chemicalbook.com |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For 9H-Fluorene, 2-methoxy-7-nitro-, the fragmentation in positive ion mode would likely proceed through several key pathways initiated by the loss of the substituents.

A probable primary fragmentation step is the loss of the nitro group (NO₂, 46 Da). Another characteristic fragmentation would involve the methoxy group, with potential losses of a methyl radical (•CH₃, 15 Da) or a formyl radical (•CHO, 29 Da).

Plausible Fragmentation Pathways in Tandem MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 242.08 [M+H]⁺ | 227.06 | •CH₃ | Ion from loss of methyl radical from methoxy group |

| 242.08 [M+H]⁺ | 212.07 | NO | Ion from loss of nitric oxide |

| 242.08 [M+H]⁺ | 196.08 | NO₂ | Ion from loss of nitro group |

| 196.08 | 168.08 | CO | Ion from subsequent loss of carbon monoxide |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. libretexts.org

The IR spectrum of 9H-Fluorene, 2-methoxy-7-nitro- is expected to show strong characteristic absorption bands for the nitro and methoxy groups. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are particularly intense and diagnostic. Raman spectroscopy, being highly sensitive to non-polar bonds, would be effective for observing the C=C stretching vibrations within the aromatic fluorene core.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | ~1520-1530 | IR | |

| Nitro (-NO₂) | Symmetric Stretch | ~1340-1350 | IR | |

| Methoxy (Ar-O-CH₃) | C-O-C Asymmetric Stretch | ~1240-1260 | IR | |

| Methoxy (Ar-O-CH₃) | C-O-C Symmetric Stretch | ~1020-1040 | IR | |

| Aromatic C-H | Stretch | ~3000-3100 | IR, Raman | libretexts.org |

| Aromatic C=C | In-ring Stretch | ~1600, ~1475 | IR, Raman | libretexts.org |

| Aliphatic C-H (at C9) | Asymmetric & Symmetric Stretch | ~2850-2960 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 9H-Fluorene, 2-methoxy-7-nitro-, the most significant transitions are typically π → π* transitions associated with the conjugated system of the fluorene core.

The electronic properties of the fluorene system are significantly influenced by the nature and position of substituents. The methoxy (-OCH₃) group at the 2-position is an electron-donating group, while the nitro (-NO₂) group at the 7-position is a strong electron-withdrawing group. This "push-pull" substitution pattern can lead to the formation of an intramolecular charge transfer (ICT) character in the electronic transitions.

Studies on related fluorene derivatives have shown that substitution with auxochromic groups leads to a red shift (bathochromic shift) in the absorption maxima. For instance, the low-energy singlet-singlet (S-S) absorption spectra of various 2-substituted fluorenes have been recorded. dtic.mil The introduction of a methoxy group at the 2-position on the fluorene scaffold causes a shift in the absorption bands to longer wavelengths compared to the unsubstituted fluorene. dtic.mil

Furthermore, the presence of a nitro group, a powerful chromophore, is known to significantly impact the UV-Vis spectrum. In other classes of compounds, such as chalcones, the presence of a nitro group leads to a substantial red shift in the maximum absorption wavelength (λ_max). biointerfaceresearch.com Poly(nitro)fluorene derivatives are noted for their absorption that can extend into the near-infrared region, highlighting the strong influence of nitro groups on the electronic structure. nih.gov

The UV-Vis spectrum of 9H-Fluorene, 2-methoxy-7-nitro- in a suitable solvent, such as dichloromethane, would be expected to exhibit characteristic absorption bands. These bands arise from the π → π* transitions of the fluorene aromatic system, which are modulated by the electron-donating methoxy group and the electron-withdrawing nitro group. The interaction between these groups across the conjugated framework can result in a low-energy absorption band with significant charge-transfer character.

| Compound/Derivative | Observed Spectral Characteristics | Relevant Transitions |

| 2-Methoxyfluorene | Red-shifted absorption compared to fluorene. dtic.mil | π → π |

| Nitro-substituted aromatics | Strong red shift in λ_max. biointerfaceresearch.com | π → π and n → π* |

| Poly(nitro)fluorenes | Absorption extending into the near-infrared. nih.gov | Intramolecular Charge Transfer (ICT) |

This table provides an illustrative summary based on related compounds, as specific spectral data for 9H-Fluorene, 2-methoxy-7-nitro- is not publicly available.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Obtaining high-quality single crystals suitable for SCXRD analysis is a critical and often challenging step. For fluorene and its derivatives, several crystallization methods have been successfully employed.

Solution-based crystallization is a common approach. This typically involves dissolving the compound in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing the solution to cool slowly. The choice of solvent is crucial; for fluorene, ethanol (B145695) has been shown to be an effective solvent for recrystallization. 123helpme.com The principle relies on the compound being more soluble at higher temperatures and less soluble at lower temperatures, leading to the gradual formation of well-ordered crystals. The rate of cooling is a key parameter; a slow cooling rate, often in the range of 0.2–1.0°C/min, is generally preferred to promote the growth of larger, higher-quality crystals. google.com

Another technique is slow evaporation . In this method, the compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly over a period of days or weeks. This gradual increase in concentration can lead to the formation of single crystals. For instance, single crystals of fluorene have been grown via slow evaporation at room temperature. researchgate.net

Melt crystallization is an alternative for thermally stable compounds. This involves melting the compound and then cooling it slowly through its freezing point. This method can be advantageous as it avoids the use of solvents. google.com

For purification and obtaining high-quality crystals, multiple recrystallization steps may be necessary. google.com The selection of the appropriate solvent system is often determined empirically, with solvents like toluene, methanol, and various alcohols being common choices for fluorene-based compounds. chemicalforums.com123helpme.com

| Crystallization Method | Description | Key Parameters |

| Cooling Crystallization | Dissolving the solute in a hot solvent and allowing it to cool slowly. google.com | Solvent choice, cooling rate, concentration. |

| Slow Evaporation | Allowing the solvent of a saturated solution to evaporate slowly. researchgate.net | Solvent volatility, temperature, atmosphere. |

| Melt Crystallization | Slowly cooling the molten compound. google.com | Cooling rate, purity of the melt. |

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the crystal's stability and its physical properties.

In the crystal structure of a 9H-Fluorene, 2-methoxy-7-nitro- derivative, several types of intermolecular interactions would be anticipated. The planar fluorene core is conducive to π-π stacking interactions , where the aromatic rings of adjacent molecules align face-to-face or offset.

The presence of the methoxy and nitro substituents introduces the potential for more specific interactions. The oxygen atoms of both the methoxy and nitro groups can act as hydrogen bond acceptors, leading to the formation of weak C-H···O hydrogen bonds with the aromatic or methylene protons of neighboring molecules.

Furthermore, the nitro group can participate in other types of interactions. The electron-deficient nature of the nitro-substituted ring can influence the electrostatic complementarity with adjacent molecules. Studies on other nitro-substituted aromatic compounds have highlighted the importance of C-H···O interactions in stabilizing the crystal structure. researchgate.net

Computational Chemistry and Theoretical Modeling of 9h Fluorene, 2 Methoxy 7 Nitro

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modeling the electronic characteristics of molecules. Methods like Density Functional Theory (DFT) are widely employed to determine the electronic structure of fluorene (B118485) derivatives. These calculations provide a detailed picture of how electrons are distributed within the molecule, which governs its chemical and physical properties. For 9H-Fluorene, 2-methoxy-7-nitro-, the focus of such calculations is often on the interplay between the π-conjugated fluorene system and the opposing electronic effects of the methoxy (B1213986) and nitro substituents.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties.

In 9H-Fluorene, 2-methoxy-7-nitro-, the electron-donating methoxy group is expected to raise the energy of the HOMO, localizing its electron density primarily on the fluorene ring and the methoxy group itself. Conversely, the electron-withdrawing nitro group significantly lowers the energy of the LUMO and localizes its electron density on the nitro-substituted part of the aromatic system. This spatial separation of the HOMO and LUMO is characteristic of a "push-pull" or donor-acceptor system, which facilitates intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be excited with lower energy, which has implications for its optical and electronic properties.

To illustrate the typical outputs of such calculations, the following table presents representative theoretical energy values for frontier orbitals.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -2.85 | Represents the electron-accepting ability, primarily localized on the nitro group. |

| HOMO | -5.95 | Represents the electron-donating ability, localized on the fluorene and methoxy groups. |

| HOMO-LUMO Gap | 3.10 | Indicates the energy required for electronic excitation. |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic nitro compounds and are not from a specific study on 9H-Fluorene, 2-methoxy-7-nitro-.

Charge distribution analysis provides insight into the polarity and reactive sites of a molecule. Theoretical methods can generate a map of the molecular electrostatic potential (MEP), which visualizes the charge landscape. The MEP is a valuable tool for predicting how a molecule will interact with other chemical species.

For 9H-Fluorene, 2-methoxy-7-nitro-, the MEP surface would be characterized by distinct regions of positive and negative potential. A region of high negative electrostatic potential (typically colored red) is expected around the oxygen atoms of the nitro group, indicating a high electron density and a site susceptible to electrophilic attack. In contrast, regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms of the fluorene ring and the methoxy group, suggesting sites for nucleophilic interaction. This charge polarization, induced by the donor and acceptor groups, is fundamental to the molecule's intermolecular interaction capabilities.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a highly effective method for investigating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, DFT can identify the most probable pathways, locate transition state structures, and determine the activation energies involved.

While specific DFT studies on the reaction pathways of 9H-Fluorene, 2-methoxy-7-nitro- are not extensively documented, the methodology can be applied to explore its potential reactivity. For example, a common reaction for nitroaromatic compounds is the reduction of the nitro group to an amino group. DFT calculations could model this transformation by mapping the energy profile of the reaction with a reducing agent, identifying the structures of intermediates and transition states, and calculating the energy barriers for each step. Such a study would provide a detailed, atomistic understanding of the reduction mechanism and the factors controlling its efficiency.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a relatively rigid system like the fluorene backbone, this analysis would primarily focus on the rotational freedom of the methoxy substituent. While the fluorene core is largely planar, slight puckering or substituent orientations can influence crystal packing and molecular interactions.

Molecular dynamics (MD) simulations complement this static picture by modeling the atomic motions of the molecule over time. An MD simulation would reveal how the molecule behaves in a specific environment (e.g., in a solvent or within a larger assembly), providing insights into its flexibility, vibrational modes, and how it explores its conformational space under thermal fluctuations. For 9H-Fluorene, 2-methoxy-7-nitro-, MD simulations could be used to study its solvation dynamics or its interaction with a biological target or material surface.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental measurements to validate the theoretical model. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Visible) of molecules.

For 9H-Fluorene, 2-methoxy-7-nitro-, TD-DFT calculations would likely predict absorption bands corresponding to π-π* transitions within the fluorene aromatic system. A key feature would be a lower-energy absorption band with significant intramolecular charge-transfer (ICT) character, resulting from the promotion of an electron from the HOMO (donor part) to the LUMO (acceptor part). The calculated wavelength of maximum absorption (λmax) and the oscillator strength of this transition could be directly compared to an experimental UV-Vis spectrum to assess the accuracy of the computational approach. Discrepancies between theoretical and experimental data can often be refined by accounting for solvent effects within the computational model.

In Silico Modeling of Molecular Interactions (e.g., Charge-Transfer Complexes)

In silico modeling is used to simulate the non-covalent interactions between molecules. Given its electronic structure, 9H-Fluorene, 2-methoxy-7-nitro- is a prime candidate for forming charge-transfer (CT) complexes. Its polarized nature, with an electron-rich donor region and an electron-poor acceptor region, allows it to interact favorably with other molecules that have complementary electronic properties.

Computational docking or molecular mechanics simulations can be used to model the formation of a CT complex. For instance, one could model the interaction between 9H-Fluorene, 2-methoxy-7-nitro- (as an acceptor) and a known electron-donor molecule. These simulations would predict the preferred binding geometry and the strength of the interaction. The analysis of the electronic structure of the resulting supramolecular complex would confirm the degree of charge transfer between the two components, which is a defining feature of such complexes.

Photophysical Properties and Excited State Dynamics of 9h Fluorene, 2 Methoxy 7 Nitro

Absorption and Emission Characteristics in Solution and Solid State

The electronic absorption and emission spectra of 2-methoxy-7-nitrofluorene are sensitive to the surrounding environment, particularly solvent polarity. This sensitivity is a hallmark of molecules with a significant change in dipole moment between their ground and excited states. While specific spectral data for 9H-Fluorene, 2-methoxy-7-nitro- is not extensively documented in publicly available literature, its properties can be inferred from closely related fluorene (B118485) derivatives. These analogs demonstrate that the fluorene core acts as a versatile and sensitive fluorophore. ontosight.ai

For instance, studies on fluorene-labeled deoxyuridine (UFL) in various solvents show a clear dependence of absorption and emission maxima on solvent polarity. In nonpolar solvents, the emission is typically in the shorter wavelength region, while in polar solvents, a substantial red-shift (bathochromic shift) of the emission band is observed, indicative of a more polar excited state that is stabilized by the solvent cage.

The absorption spectrum of nitroaromatic compounds typically features multiple bands in the ultraviolet (UV) and visible regions. acs.org For a compound like 2-methoxy-7-nitrofluorene, one would expect a weak absorption band at longer wavelengths corresponding to the S₀→S₁ (ππ*) transition and stronger bands at shorter wavelengths for transitions to higher singlet states (S₀→S₂/S₃, etc.). acs.org The methoxy (B1213986) group tends to extend the conjugation of the fluorene system, which can contribute to a red-shift in the absorption spectrum.

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is also influenced by the molecular structure. Data from a related fluorene-labeled nucleoside, UFL, illustrates how these properties can vary across different environments.

Interactive Table: Photophysical Properties of a Related Fluorene Nucleoside (UFL) in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Max (λem, nm) |

| Dioxane | 369 | 20,400 | 389 |

| THF | 370 | 20,800 | 391 |

| Ethyl Acetate | 370 | 20,900 | 393 |

| Chloroform | 371 | 21,300 | 396 |

| Dichloromethane | 371 | 21,400 | 399 |

| Acetonitrile (B52724) | 370 | 21,500 | 405 |

| Isopropanol | 370 | 20,800 | 407 |

| Ethanol (B145695) | 370 | 20,900 | 409 |

| Methanol | 370 | 21,000 | 412 |

| Ethylene Glycol | 371 | 19,800 | 420 |

| Water | 369 | 19,500 | 435 |

Data sourced from a study on a fluorene-labeled deoxyuridine (UFL) and is presented for illustrative purposes.

Fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. For many nitroaromatic compounds, the quantum yield is significantly low because the nitro group provides efficient pathways for non-radiative deactivation, effectively "quenching" the fluorescence.

The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is an intrinsic property of the fluorophore. For a given compound, the lifetime is inversely proportional to the sum of the rates of all deactivation processes (radiative and non-radiative).

Photochemical Reactivity and Stability

The population of a long-lived triplet state makes nitroaromatic compounds susceptible to photochemical reactions. rsc.org The stability of 2-methoxy-7-nitrofluorene is therefore compromised upon exposure to UV light.

Theoretical investigations into the photochemistry of 2-nitrofluorene (B1194847) reveal a detailed mechanism for its degradation from the T₁ state. rsc.org A critical structural change is the twisting of the nitro group out of the plane of the aromatic fluorene ring. rsc.org This geometric rearrangement facilitates an intramolecular rearrangement through an oxaziridine-type intermediate, which ultimately leads to the cleavage of the C-N bond and the formation of Ar–O• and NO• free radicals. rsc.org

Experimentally, the irradiation of nitropolycyclic aromatic hydrocarbons often results in the formation of quinones as the main degradation product. nih.gov It is therefore plausible that the photolysis of 2-methoxy-7-nitrofluorene yields the corresponding fluorenone-quinone derivative. Furthermore, the photolysis of nitroaromatics on surfaces has been shown to produce nitrous acid (HONO), indicating another possible degradation pathway. acs.org

The surrounding environment plays a key role in photochemical stability. In aqueous solutions, for example, strong coupling with solvent molecules can provide an efficient channel for dissipating excess energy, thereby quenching the excited state and hindering the formation of photoproducts. acs.org

Influence of Substituents and Solvent Effects on Photophysical Behavior

The photophysical properties of "push-pull" fluorene derivatives are highly sensitive to the nature of their substituents and the surrounding solvent environment.

Substituent Effects: The electronic nature of the donor and acceptor groups is a primary determinant of the molecule's absorption and emission characteristics.

Electron-Donating Groups (Donors): The methoxy group (-OCH3) in 9H-Fluorene, 2-methoxy-7-nitro- increases the electron density of the fluorene ring, raising the energy of the highest occupied molecular orbital (HOMO). Stronger donors, such as amino or dimethylamino groups, would be expected to further raise the HOMO energy, leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov

Electron-Withdrawing Groups (Acceptors): The nitro group (-NO2) lowers the energy of the lowest unoccupied molecular orbital (LUMO). The strength of the acceptor group directly influences the extent of the charge transfer in the excited state. Introducing multiple nitro groups into a fluorene system has been shown to result in deeper frontier orbital levels and red-shifted absorption bands. rsc.org

This combination of a donor and an acceptor group reduces the HOMO-LUMO energy gap, which is why 9H-Fluorene, 2-methoxy-7-nitro- absorbs light at longer wavelengths compared to unsubstituted fluorene. An electron-withdrawing nitro substituent on a chromophore can red-shift the electronic spectra. rsc.org

Solvent Effects (Solvatochromism): The change in the absorption or emission spectra of a compound with a change in the polarity of the solvent is known as solvatochromism. Push-pull systems like 9H-Fluorene, 2-methoxy-7-nitro- typically exhibit significant positive solvatochromism, particularly in their fluorescence spectra.

This is because the excited state of these molecules has a much larger dipole moment than the ground state due to the intramolecular charge transfer. Polar solvents can stabilize this highly polar excited state more effectively than nonpolar solvents. This stabilization lowers the energy of the excited state, resulting in a red-shift of the fluorescence emission. The absorption spectrum is generally less sensitive to solvent polarity. researchgate.net

Studies on structurally similar D-π-A compounds demonstrate a significant bathochromic (red) shift in the fluorescence emission as solvent polarity increases. For instance, a thiophene-based D-π-A molecule shows a fluorescence emission red shift of 66 nm when moving from nonpolar cyclohexane (B81311) to polar DMSO. nih.gov The fluorescence quantum yield and lifetime are also often dependent on the solvent environment. nih.gov

The expected influence of solvent polarity on the key photophysical parameters of 9H-Fluorene, 2-methoxy-7-nitro- is summarized in the table below.

| Solvent Property | Expected Effect on Absorption (λ_abs) | Expected Effect on Fluorescence (λ_em) | Expected Effect on Stokes Shift | Rationale |

| Increasing Polarity | Slight Red-Shift | Significant Red-Shift | Increase | The highly polar intramolecular charge transfer (ICT) excited state is stabilized more than the ground state by polar solvents, lowering its energy and red-shifting the emission. researchgate.netnih.gov |

| Increasing Refractive Index | Red-Shift | Red-Shift | Varies | Solvents with higher refractive indices can stabilize both the ground and excited states through dispersion interactions. |

| Hydrogen Bonding Capability | Varies | Can cause shifts and/or quenching | Varies | Specific interactions like hydrogen bonding between the solvent and the nitro or methoxy groups can influence the energy levels of the excited states. |

Electrochemical Behavior and Redox Processes of 9h Fluorene, 2 Methoxy 7 Nitro

Cyclic Voltammetry (CV) and Square Wave Voltammetry Studies

Cyclic voltammetry (CV) and square wave voltammetry are powerful electrochemical techniques used to investigate the redox processes of chemical compounds. researchgate.net These methods allow for the determination of oxidation and reduction potentials, the reversibility of electron transfer reactions, and the stability of the generated redox species. researchgate.net

The oxidation and reduction potentials of 9H-Fluorene, 2-methoxy-7-nitro- are anticipated to be influenced by its distinct functional groups. The electron-donating methoxy (B1213986) group increases the electron density of the fluorene (B118485) ring, which would typically make oxidation easier (occur at a less positive potential). Conversely, the potent electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reduction (occurring at a less negative potential). acs.org

In analogous nitrofluorene derivatives, electrochemical investigations have revealed multiple redox processes. nih.gov Typically, the nitro group undergoes reversible, one-electron reduction steps to form a radical anion and subsequently a dianion. worktribe.comepa.gov For a series of push-pull molecules based on nitrofluorene acceptors, two closely spaced reduction waves corresponding to the formation of the radical anion and dianion were observed. nih.gov For some derivatives, a third reversible reduction process was also detected. nih.gov

Based on studies of related compounds, the reduction potentials for nitro-substituted fluorenes can be expected in a specific range. For instance, in a study of various nitrofluorene derivatives, reduction potentials were observed between approximately -0.8 V and -1.8 V (vs. Fc0/Fc+). worktribe.com The oxidation potential, primarily associated with the fluorene and methoxy moieties, would likely be shifted to more positive values due to the deactivating effect of the nitro group.

Table 1: Expected Redox Potential Ranges for 9H-Fluorene, 2-methoxy-7-nitro- Based on Analogous Compounds

| Process | Expected Potential Range (vs. Fc⁰/Fc⁺) | Corresponding Species |

| First Reduction | -0.8 V to -1.2 V | Radical Anion |

| Second Reduction | -1.0 V to -1.8 V | Dianion |

| Oxidation | > +1.0 V | Cation Radical |

Note: The data in this table is illustrative and based on values reported for structurally similar nitrofluorene derivatives. Actual experimental values for 9H-Fluorene, 2-methoxy-7-nitro- may vary.

The reversibility of the redox processes for 9H-Fluorene, 2-methoxy-7-nitro- can be assessed using cyclic voltammetry by examining the ratio of the anodic and cathodic peak currents and the separation between the peak potentials. For many nitroaromatic compounds, the initial reduction to a radical anion is a reversible process, especially in aprotic solvents. worktribe.comepa.gov The stability of this radical anion is a key feature of nitro-containing electroactive materials. nih.gov

The subsequent reduction to a dianion may show less reversibility, and the stability of this species can be influenced by the solvent and the presence of protons. The oxidation process, leading to a cation radical, may be irreversible, as is common for many fluorene derivatives, particularly if it leads to subsequent chemical reactions like polymerization.

Electron Transfer Mechanisms

The electron transfer mechanism for the reduction of 9H-Fluorene, 2-methoxy-7-nitro- is expected to be a stepwise process centered on the nitro group. The initial step involves the transfer of one electron to form a radical anion. A second electron transfer then leads to the formation of a dianion. nih.govworktribe.com These processes are typically outer-sphere electron transfers, where the electron moves from the electrode to the molecule without the formation of a covalent bond. acs.org

Studies on similar donor-acceptor systems have provided insights into photoinduced electron transfer, which can be analogous to electrochemical processes. For instance, in systems containing a 2-nitrofluorene (B1194847) acceptor and various electron donors, highly exothermic outer-sphere electron transfer reactions have been observed. acs.org

Influence of Nitro and Methoxy Groups on Redox Potentials

The opposing electronic effects of the methoxy and nitro groups are central to the electrochemical behavior of 9H-Fluorene, 2-methoxy-7-nitro-.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group dramatically lowers the reduction potential, making the compound easier to reduce compared to unsubstituted fluorene. This is a well-established principle in electrochemistry, where electron-withdrawing substituents stabilize the resulting anion, thus favoring the reduction process. rsc.org The number and position of nitro groups have a significant impact, with more nitro groups leading to less negative reduction potentials. epa.gov

The interplay of these groups allows for the fine-tuning of the redox properties of fluorene-based materials for various applications. acs.org

Electrochemical Polymerization and Electrosynthesis Applications

Fluorene and its derivatives are known to undergo electrochemical polymerization to form conjugated polymers with interesting optical and electronic properties. researchgate.net This process is typically initiated by the oxidation of the monomer to form a radical cation, which then couples with other monomers.

For 9H-Fluorene, 2-methoxy-7-nitro-, the presence of the methoxy group at the 2-position could facilitate oxidative polymerization, as electron-donating groups generally lower the oxidation potential required for this process. However, the strongly deactivating nitro group at the 7-position would likely increase the potential needed for polymerization and could potentially hinder the formation of high molecular weight polymers. The polymerization of fluorene typically occurs at the 2 and 7 positions. The presence of substituents at these key locations in 9H-Fluorene, 2-methoxy-7-nitro- would direct the polymerization through other available positions on the fluorene ring, assuming polymerization is feasible.

The reduction of the nitro group also opens up possibilities for electrosynthesis. The controlled electrochemical reduction of the nitro group can lead to the formation of 2-methoxy-7-aminofluorene. This amino-functionalized fluorene can then serve as a monomer for the synthesis of different types of polymers or as a building block for other functional materials.

Exploration of 9h Fluorene, 2 Methoxy 7 Nitro in Advanced Materials and Organic Electronic Devices

Integration into Conjugated Polymers and Copolymers

The incorporation of 9H-Fluorene, 2-methoxy-7-nitro- or similar fluorene (B118485) derivatives into conjugated polymer backbones is a key strategy for tuning the optoelectronic properties of the resulting materials. researchgate.netnih.gov Fluorene-based polymers are widely utilized in various electronic devices because of their efficient charge transport, thermal stability, and wide band gaps which can be chemically modified. acs.org The combination of donor and acceptor units within a polymer chain, such as those provided by the methoxy (B1213986) and nitro groups, allows for precise control over the material's electronic structure and charge carrier mobility. nih.gov

The design of fluorene-based copolymers for optoelectronic applications is guided by several key principles aimed at optimizing performance. A primary strategy is the donor-acceptor (D-A) approach, where electron-rich (donor) and electron-poor (acceptor) monomers are alternated along the polymer chain. nih.gov This architecture, exemplified by the methoxy (donor) and nitro (acceptor) substituents on the fluorene ring, lowers the polymer's bandgap, facilitates intramolecular charge transfer, and allows for the tuning of absorption and emission spectra across the visible range. rsc.orgresearchgate.netnih.gov

Key design considerations include:

Structural Planarity: Maintaining a high degree of planarity in the polymer backbone enhances π-orbital overlap, which is crucial for efficient charge delocalization and transport. nih.gov

Side-Chain Engineering: The choice and placement of alkyl or other side chains on the C9 position of the fluorene unit are critical. These chains improve solubility for solution-based processing and can be used to control the supramolecular organization and morphology of thin films. acs.orgtue.nl

Donor-Acceptor Strength: The selection of D-A pairs with varying strengths allows for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is essential for matching the energy levels of electrodes and other layers in a device to ensure efficient charge injection and transport. rsc.org

Molecular Weight and Dispersity: Higher molecular weights and low dispersity in synthesized polymers often lead to improved thermal stability and more uniform film formation, which are beneficial for device reliability. nih.gov

Charge transport in fluorene-based materials is a complex process governed by the molecular structure and packing in the solid state. The primary mechanisms are hopping and superexchange.

Hopping Transport: In this mechanism, charge carriers (electrons or holes) move between localized states on adjacent molecules or polymer segments. The rate of hopping is highly dependent on the distance between the molecules and their relative orientation. For longer fluorene oligomer bridges, charge density tends to localize on a few fluorene units, and transport occurs via a hopping mechanism. nih.gov This incoherent transport is often thermally activated. nih.gov

Superexchange Mechanism: For shorter molecular bridges, a superexchange mechanism can dominate, where the charge transfer occurs via a single coherent "jump" through the bridge. nih.gov

Theoretical and experimental studies show that π-stacked fluorene chains inherently favor hole transport over electron transport. nih.gov However, the introduction of strong electron-withdrawing groups, such as the nitro group in 2-methoxy-7-nitrofluorene, is a deliberate strategy to enhance electron mobility. By carefully designing bipolar molecules that incorporate both hole-transporting units (like the fluorene core) and electron-transporting moieties, materials capable of transporting both carrier types can be created. rsc.orgresearchgate.net In such bipolar materials, hole mobilities are often in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, while electron mobilities can be an order of magnitude lower, depending on the specific acceptor group used. rsc.orgresearchgate.net

| Parameter | Influence on Charge Transport | Research Finding |

| π-Stacking | Facilitates intermolecular charge hopping. | Favors hole transport over electron transport in unsubstituted fluorene chains. nih.gov |

| Bridge Length | Determines dominant transport mechanism. | Short bridges favor superexchange; longer bridges favor hopping. nih.gov |

| Substituents | Modifies HOMO/LUMO levels and charge affinity. | Electron-withdrawing groups (e.g., -NO2, cyano) enhance electron transport capabilities. rsc.orgresearchgate.net |

| Molecular Geometry | Affects orbital overlap and charge localization. | The orientation of substituents can lead to symmetric or non-symmetric charge redistribution upon excitation. rsc.org |

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (mechanistic roles, not device performance metrics)

The tunable electronic properties of 9H-Fluorene, 2-methoxy-7-nitro- make it a candidate for specialized roles within the multilayer structures of OLEDs and OPVs. Its inherent "push-pull" nature allows it to function within charge transport layers, which are critical for efficient device operation. ontosight.ai

An effective Electron Transport Layer (ETL) must facilitate the efficient injection of electrons from the cathode and their transport to the emissive or active layer. Materials with high electron affinity and mobility are required. The strong electron-withdrawing nitro group in 9H-Fluorene, 2-methoxy-7-nitro- significantly lowers the LUMO energy level, a key requirement for electron-transporting materials.

Theoretical quantum chemistry calculations on fluorene derivatives substituted with acceptor groups (like fluorenone or dicyanofluorenylidine) confirm that the LUMO orbital, which accommodates the transported electrons, is often localized on these acceptor moieties. rsc.org This localization enhances the material's ability to accept and transport electrons. While specific experimental studies on 9H-Fluorene, 2-methoxy-7-nitro- as a primary ETL component are not widely detailed, the design principles for fluorene-based bipolar materials show that incorporating such electron-deficient units is a viable strategy for achieving electron mobility. rsc.orgresearchgate.net

A Hole Blocking Layer (HBL) is placed between the emissive layer and the cathode in an OLED to prevent holes from "leaking" past the emissive layer, which would reduce recombination efficiency. An effective HBL requires a high HOMO energy level (making it difficult to inject holes) and good electron mobility.

Copolymers based on fluorene and acceptor units like di-2-thienyl-2,1,3-benzothiadiazole (DTBT) have been explicitly investigated for their role as electron-blocking (or hole-transporting) layers. nih.gov Conversely, by tuning the structure, these materials can also serve as hole-blockers. The deep HOMO level created by the strong nitro substituent in 9H-Fluorene, 2-methoxy-7-nitro- would create a significant energy barrier for holes, while its electron-transporting capability (from the low LUMO) would allow electrons to pass through to the emissive layer. This dual characteristic is the fundamental mechanistic requirement for an HBL material.

Non-Linear Optical (NLO) Properties and Chromophore Design

Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, including frequency conversion and optical switching. ru.nl The NLO response of a molecule is governed by its hyperpolarizability (β), which is significantly enhanced in molecules with a strong intramolecular charge-transfer character.